

# 6,7-Dimethoxy-2-tetralone chemical properties

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## Compound of Interest

Compound Name: 6,7-Dimethoxy-2-tetralone

Cat. No.: B1583830

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An In-depth Technical Guide to the Chemical Properties of **6,7-Dimethoxy-2-tetralone**

## Introduction

**6,7-Dimethoxy-2-tetralone** is a polycyclic ketone that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural framework is a foundational component for numerous dopaminergic compounds, natural alkaloids, and cyclic amino acids[1][2]. Notably, it has been utilized in the development of novel antagonists of human TRPVI (Transient Receptor Potential Vanilloid 1)[1][2]. The utility of this tetralone as a synthon makes a thorough understanding of its chemical and physical properties essential for researchers in medicinal chemistry and drug development. This guide provides a consolidated overview of its key properties, spectral data, and a representative synthetic protocol.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **6,7-Dimethoxy-2-tetralone** are summarized below. These constants are critical for its handling, purification, and use in subsequent chemical reactions.

Property	Value	Reference
IUPAC Name	6,7-dimethoxy-3,4-dihydro-1H-naphthalen-2-one	[3]
Synonyms	6,7-Dimethoxy-3,4-dihydronaphthalen-2(1H)-one	
CAS Number	2472-13-1	[3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>3</sub>	[3]
Molecular Weight	206.24 g/mol	[3]
Melting Point	83-89 °C	[1]
Appearance	Solid powder	[4]
Storage Temperature	-20°C, stored under nitrogen	

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation of **6,7-Dimethoxy-2-tetralone**. The following tables detail its characteristic spectral signatures.

Table 2: Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity / Coupling Constant (J, Hz)	Assignment	Reference
$^1\text{H}$ NMR	6.64	s	1H, Ar-H (H-8)	[1]
6.59	s	1H, Ar-H (H-5)	[1]	
3.85	s	3H, -OCH <sub>3</sub>	[1]	
3.83	s	3H, -OCH <sub>3</sub>	[1]	
3.48	s	2H, C(1)H <sub>2</sub>	[1]	
2.97	t, J=6	2H, C(4)H <sub>2</sub>	[1]	
2.52	t, J=6	2H, C(3)H <sub>2</sub>	[1]	
$^{13}\text{C}$ NMR	210.8	-	C-2 (C=O)	[1]
147.9, 147.7	-	C-6, C-7 (Ar-C-O)	[1]	
128.4	-	C-10 (Ar-C)	[1]	
124.9	-	C-9 (Ar-C)	[1]	
111.3, 111.1	-	C-8, C-5 (Ar-C-H)	[1]	
55.9	-	-OCH <sub>3</sub>	[1]	
44.1	-	C-1	[1]	
38.5	-	C-3	[1]	
28.1	-	C-4	[1]	

Table 3: Mass Spectrometry (MS) and Infrared (IR) Data

Technique	Key Peaks / Ranges	Reference
GC-MS (m/z)	206 (M+), 164, 163, 111	[3]
IR Spectroscopy	The spectrum shows characteristic absorptions for a ketone C=O functional group and C-O ether linkages.	[3][5]

## Experimental Protocols: Synthesis

The synthesis of **6,7-Dimethoxy-2-tetralone** is often achieved via a two-step process starting from the corresponding  $\alpha$ -tetralone isomer, 6,7-Dimethoxy-1-tetralone. This process involves the formation of a dihydronaphthalene intermediate followed by epoxidation and rearrangement.

### Step 1: Synthesis of 6,7-Dimethoxy-3,4-dihydronaphthalene

This procedure converts the  $\alpha$ -tetralone into an olefin intermediate.

- A solution of 6,7-Dimethoxy-1-tetralone (e.g., 670 mg, 3.3 mmol) in toluene (66 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus[2].
- p-Toluenesulphonic acid (240 mg, 0.12 mmol) and 2,4-pentanediol (1.45 mL, 13.4 mmol) are added to the solution[2].
- The reaction mixture is heated to reflux for 24 hours, with azeotropic removal of water[2].
- After cooling, the mixture is diluted with a 5% sodium bicarbonate solution and extracted three times with diethyl ether[2].
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the dihydronaphthalene product[2].

### Step 2: Synthesis of 6,7-Dimethoxy-2-tetralone

This step involves the conversion of the olefin to the target  $\beta$ -tetralone.

- A suspension of m-chloroperbenzoic acid (m-CPBA, 77%, 920 mg, 4.1 mmol) is prepared in dry dichloromethane (10 mL) and cooled in an ice bath[2].
- A solution of 6,7-dimethoxy-3,4-dihydronaphthalene (350 mg, 1.8 mmol) in dichloromethane (2 mL) is added to the cooled m-CPBA suspension[2].
- The reaction mixture is stirred overnight and then filtered[1].
- The filtrate is diluted with dichloromethane and washed with a 5% sodium bicarbonate solution and brine, then dried and evaporated to yield the crude epoxide[1][6].
- The crude epoxide is dissolved in ethanol (2 mL), and 10% sulfuric acid (2 mL) is added. The mixture is heated under reflux for 3 hours[1].
- After cooling, the reaction is diluted with water and extracted with chloroform[1].
- The organic extract is dried and evaporated. The resulting oil is purified by column chromatography (eluent: hexane-ether 7:3) to afford **6,7-Dimethoxy-2-tetralone**[1].

## Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from the  $\alpha$ -tetralone to the target  $\beta$ -tetralone.

Caption: Synthetic pathway for **6,7-Dimethoxy-2-tetralone**.

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